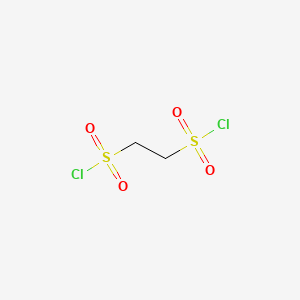

Ethane-1,2-disulfonyl dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethane-1,2-disulfonyl dichloride is a chemical compound with the molecular formula C2H4Cl2O4S2 . It is related to ethanedisulfonic acid, which is a diprotic sulfonic acid with pKa values of -1.46 and -2.06, making it a very strong acid .

Synthesis Analysis

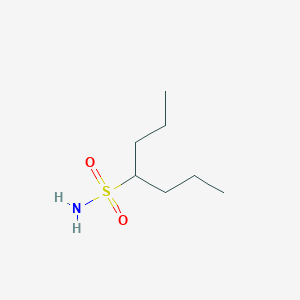

Ethane-1,2-disulfonyl dichloride can be synthesized from 1,2-ethanedisulfonic acid disodium salt . Another method involves the direct chlorination of ethylene in a bubble column reactor at steady state condition .Molecular Structure Analysis

The molecular structure of Ethane-1,2-disulfonyl dichloride consists of two carbon atoms, four hydrogen atoms, two chlorine atoms, four oxygen atoms, and two sulfur atoms .Physical And Chemical Properties Analysis

Ethane-1,2-disulfonyl dichloride has a predicted density of 1.796±0.06 g/cm3, a melting point of 34-36 °C, and a predicted boiling point of 306.2±25.0 °C .Scientific Research Applications

Synthesis of 1,3,2-Dithiazoles

1,3,2-Dithiazoles occupy a significant position among five-membered S,N-heterocycles due to their interesting physical characteristics. These compounds can be synthesized from both aromatic and heterocyclic o-disulfenyl dichlorides and aliphatic ethane-1,2-disulfenyl dichlorides. Cyclization reactions with various nitrogen-containing reagents, such as trimethylsilyl azide, yield derivatives of 1,3,2-dithiazoles .

Formation of Benzo-1,3,2-Dithiazolium Salts

Aromatic disulfenyl dichlorides react with trimethylsilyl azide to form benzo-1,3,2-dithiazolium salts. These reactions typically occur at temperatures between 0°C and room temperature in neutral solvents. The resulting salts have potential applications in materials science and organic synthesis .

Synthons for Enantiomerically Pure Amines and Alcohols

The S-oxides of 1,3,2-dithiazoles serve as synthons for producing enantiomerically pure amines and alcohols. These compounds are of considerable interest due to their structural diversity and reactivity .

Stable 1,3,2-Dithiazolyl Radicals

Stable 1,3,2-dithiazolyl radicals (such as compounds 5 and 6) have been proposed as conducting and magnetic materials. Their unique electronic properties make them intriguing candidates for various applications .

New Structural Types with Cyclic Tetravalent Sulfur Atoms

Recent research has uncovered new structural types of 1,3,2-dithiazoles containing cyclic tetravalent sulfur atoms. These compounds (e.g., those with cyclic sulfur atoms at positions 11–13) expand the chemical space and offer exciting possibilities for further exploration .

properties

IUPAC Name |

ethane-1,2-disulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2O4S2/c3-9(5,6)1-2-10(4,7)8/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHMNTYGRQBMGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethane-1,2-disulfonyl dichloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2624138.png)

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2624140.png)

![Tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2624145.png)

![8-[(Z)-3-chlorobut-2-enyl]sulfanyl-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2624148.png)

![N-(2,4-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2624150.png)

![N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2624153.png)

![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2624154.png)

![N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2624155.png)